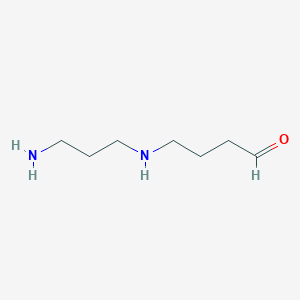

N-(3-Aminopropyl)-4-Aminobutanal

Descripción general

Descripción

N-(3-Aminopropyl)-4-Aminobutanal is a chemical compound that features both amine and aldehyde functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amine and aldehyde groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-4-Aminobutanal typically involves the reaction of 3-aminopropylamine with a suitable aldehyde under controlled conditions. One common method is the reductive amination of 4-aminobutanal with 3-aminopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Aminopropyl)-4-Aminobutanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-(3-Aminopropyl)-4-aminobutanoic acid

Reduction: N-(3-Aminopropyl)-4-aminobutanol

Substitution: Various substituted amines and amides

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, N-(3-Aminopropyl)-4-Aminobutanal serves as an intermediate in the synthesis of complex organic molecules and polymers. Its ability to engage in various chemical reactions makes it a valuable building block for creating diverse compounds.

Biology

This compound has been investigated for its role in biochemical pathways, particularly in polyamine metabolism. Studies have shown that it is produced during the catabolism of polyamines like spermidine and spermine by polyamine oxidases (PAOs) in plants and bacteria, indicating its importance in cellular processes such as stress responses and growth regulation .

Case Study: Polyamine Metabolism

Research has demonstrated that this compound is involved in the terminal catabolic pathway of polyamines, which significantly influences plant growth under abiotic stress conditions. The enzymatic activity associated with this compound contributes to maintaining polyamine homeostasis .

Medicine

This compound has potential therapeutic applications due to its inhibitory effects on certain pathogens. For instance, derivatives of this compound have shown promise against Leishmania infantum promastigotes, suggesting its utility in developing treatments for parasitic infections . Additionally, its role in polyamine catabolism may provide insights into cancer research, as altered polyamine metabolism is often associated with tumor progression.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals with specific properties. Its derivatives are being explored for use in biosensors, enhancing enzyme immobilization and detection efficiency .

Biochemical Pathways

This compound participates in several biochemical pathways:

- Spermidine and Spermine Biosynthesis : It acts as a precursor in synthesizing these important polyamines.

- Methionine Metabolism : The compound's involvement in methionine metabolism highlights its broader implications in amino acid biosynthesis.

- Cystathionine Beta-Synthase Deficiency Disease : Research indicates potential links between this compound's metabolism and certain genetic disorders related to amino acid processing .

Mecanismo De Acción

The mechanism of action of N-(3-Aminopropyl)-4-Aminobutanal involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

N-(3-Aminopropyl)-4-Aminobutanal can be compared with other similar compounds such as:

N-(3-Aminopropyl)-1,4-butanediamine: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Contains a longer alkyl chain, which affects its solubility and biological activity.

N-(3-Aminopropyl)imidazole: Contains an imidazole ring, providing additional sites for interaction and reactivity.

The uniqueness of this compound lies in its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry.

Actividad Biológica

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as spermidine , is a polyamine that plays significant roles in cellular processes, including growth, differentiation, and apoptosis. This compound is involved in various biochemical pathways and interacts with multiple biological targets, making it a subject of interest in both plant and animal studies.

Spermidine primarily targets several receptors and enzymes, including:

- Beta-1 and Beta-2 adrenergic receptors : These receptors are crucial in mediating physiological responses to catecholamines.

- Thioredoxin reductase 1 : An enzyme involved in redox reactions, maintaining cellular redox homeostasis.

- Gentamicin 3'-acetyltransferase : An enzyme that modifies aminoglycoside antibiotics, influencing their efficacy.

- Spermidine/putrescine-binding periplasmic protein : Involved in the transport of polyamines across bacterial membranes.

These interactions lead to alterations in cellular signaling pathways and metabolic processes, impacting various physiological functions.

Biochemical Pathways

Spermidine is implicated in several critical biochemical pathways:

- Spermidine and Spermine Biosynthesis : Spermidine serves as a precursor for spermine synthesis, which is essential for cell growth and function.

- Methionine Metabolism : It plays a role in the metabolism of methionine, an essential amino acid involved in numerous biological processes.

- Cystathionine beta-synthase Deficiency Disease : Spermidine's involvement in this pathway highlights its significance in amino acid metabolism and potential implications in genetic disorders.

Research Findings

Recent studies have elucidated the biological activity of spermidine across different models:

-

Plant Studies :

- Spermidine has been shown to enhance oxidative stress resistance in plants by modulating antioxidant enzyme activities. For instance, research indicated that spermidine treatment increased the activity of superoxide dismutase (SOD) and catalase (CAT) enzymes, leading to improved plant resilience under stress conditions .

- Animal Studies :

- Human Health :

Data Table: Biological Effects of Spermidine

Case Study 1: Spermidine's Role in Plant Stress Response

A study involving tobacco plants treated with spermidine showed a significant increase in gene expression related to stress resistance. The treated plants exhibited enhanced growth under drought conditions compared to untreated controls. This suggests that spermidine can be utilized as a biostimulant to improve plant resilience .

Case Study 2: Neuroprotective Effects in Rodent Models

In a rodent model of Alzheimer's disease, administration of spermidine resulted in improved cognitive function and reduced amyloid plaque accumulation. This study supports the potential use of spermidine as a therapeutic agent for neurodegenerative disorders .

Propiedades

IUPAC Name |

4-(3-aminopropylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUMEMWAPJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303916 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136849-70-2 | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Aminopropyl)amino]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.